molecular formula C23H22N2O5 B14966600 Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate

Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate

Cat. No.: B14966600
M. Wt: 406.4 g/mol
InChI Key: RDNFLBBBUYNDFP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves multiple steps. One common method includes the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction conditions are optimized to prevent partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.

Chemical Reactions Analysis

Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit aldosterone synthase, affecting the regulation of sodium and potassium levels in the body . The compound’s structure allows it to bind to specific receptors or enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Propyl 4-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinolin-6-YL)carbonyl]amino}benzoate can be compared to similar compounds such as:

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

propyl 4-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C23H22N2O5/c1-2-13-30-23(29)15-8-10-16(11-9-15)24-21(27)18-20(26)17-7-3-5-14-6-4-12-25(19(14)17)22(18)28/h3,5,7-11,26H,2,4,6,12-13H2,1H3,(H,24,27)

InChI Key

RDNFLBBBUYNDFP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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